
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic compound featuring a urea backbone substituted with thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling through urea formation.
-
Step 1: Synthesis of Thiophene Intermediates
Reagents: Thiophene-2-carboxaldehyde, thiophene-3-carboxaldehyde
Conditions: Aldehyde functionalization using standard organic synthesis techniques.
-
Step 2: Synthesis of Pyridine Intermediate
Reagents: 2-(Thiophen-3-yl)pyridine
Conditions: Functionalization of pyridine ring through electrophilic substitution.
-
Step 3: Coupling Reaction
Reagents: Thiophene intermediates, pyridine intermediate, isocyanate
Conditions: Urea formation under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the urea or pyridine moieties using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced urea derivatives
Substitution Products: Halogenated or nucleophile-substituted thiophene/pyridine derivatives
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and pyridine rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Thiophene-based Ureas: Compounds with similar thiophene and urea structures.
Pyridine-based Ureas: Compounds featuring pyridine rings coupled with urea.
This detailed overview provides a comprehensive understanding of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-10-14-2-1-6-22-14)18-9-12-3-5-17-15(8-12)13-4-7-21-11-13/h1-8,11H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBVOYJAIWAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)
![N-butyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide](/img/structure/B2982454.png)
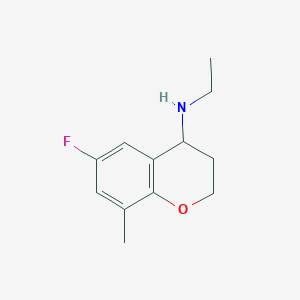
![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)
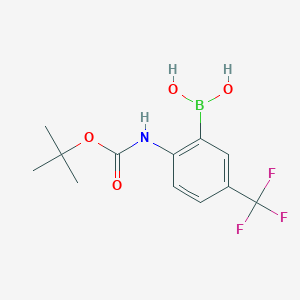
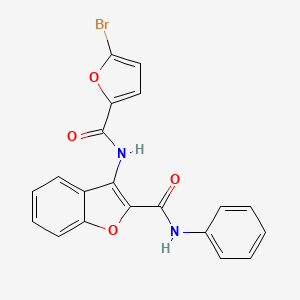
![8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2982459.png)
![2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid](/img/structure/B2982462.png)
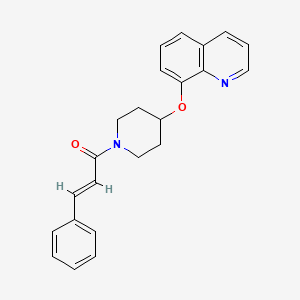
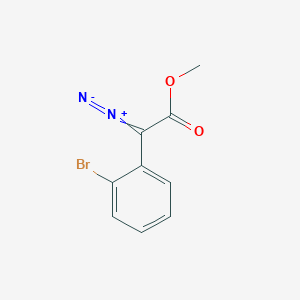
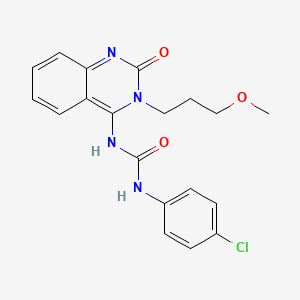
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2982470.png)
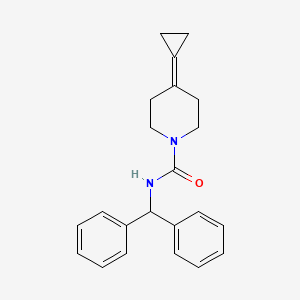
![1-[(5,6-Dimethylbenzimidazolyl)sulfonyl]-2,4-dibromo-5-methylbenzene](/img/structure/B2982475.png)
